
GSK8814
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK8814 is a chemical probe specifically designed for the ATAD2 and ATAD2B bromodomains. These bromodomains are chromatin remodeling factors that modulate the expression of multiple tumor cell growth factors. Overexpression of ATAD2 is associated with poor outcomes in several cancers . This compound is highly selective for ATAD2/2B bromodomains, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
GSK8814 is a potent, selective, and ATAD2/2B bromodomain chemical probe and inhibitor . The primary targets of this compound are the ATAD2 and ATAD2B bromodomains . These targets are chromatin remodeling factors that modulate the expression of multiple tumor cell growth factors . Overexpression of ATAD2 has been correlated with poor outcomes in several cancers .
Mode of Action
This compound binds to ATAD2 and BRD4 BD1 with pIC50s of 7.3 and 4.6, respectively . It shows 500-fold selectivity for ATAD2 over BRD4 BD1 . The bromodomain module of ATAD2 has been shown to be essential for its association with acetylated chromatin and presumable function .
Preparation Methods
The synthesis of GSK8814 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically includes the following steps:
- Formation of the bicyclic core structure.
- Introduction of the difluorocyclohexyl group.
- Attachment of the methoxy-piperidinyl group.
- Final modifications to achieve the desired chemical properties .
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
GSK8814 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GSK8814 has several scientific research applications:
Chemistry: Used as a chemical probe to study the ATAD2/2B bromodomains.
Biology: Helps in understanding the role of ATAD2 in chromatin remodeling and gene expression.
Medicine: Potential therapeutic applications in cancer research due to its high selectivity for ATAD2/2B bromodomains.
Industry: Can be used in the development of new cancer therapies and diagnostic tools.
Comparison with Similar Compounds
GSK8814 is unique due to its high selectivity for ATAD2/2B bromodomains. Similar compounds include:
GSK8815: A negative control compound with reduced potency against ATAD2.
BET-IN-16: A bromodomain and extra-terminal (BET) inhibitor with anticancer activity.
PROTAC BRD4 Degrader-22: A PROTAC-based degrader targeting BRD4
These compounds differ in their selectivity and target bromodomains, highlighting the uniqueness of this compound in its specific targeting of ATAD2/2B.
Properties
IUPAC Name |
8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMMWAOCCOULO-JBRSBNLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

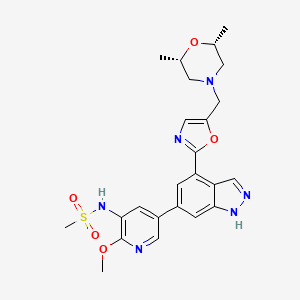
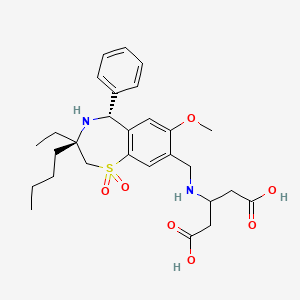
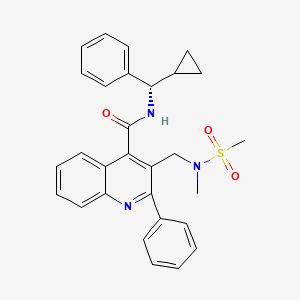
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
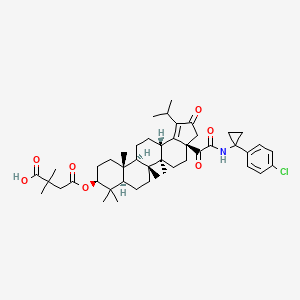

![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)
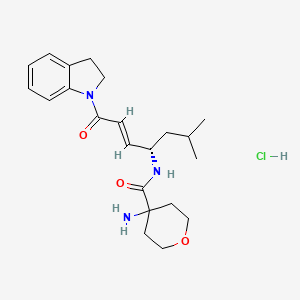
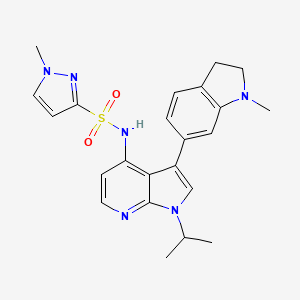

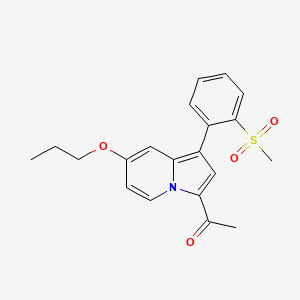
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
